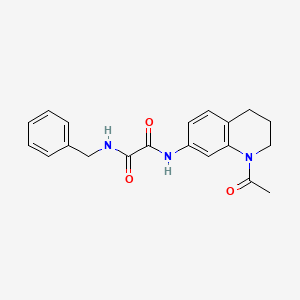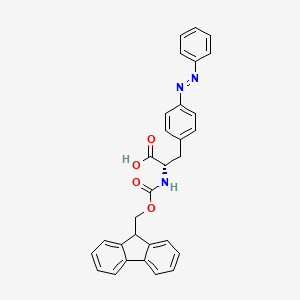![molecular formula C19H22N4O2S B2798452 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211843-82-1](/img/structure/B2798452.png)
2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Minor Groove Binding
- DNA Binding Properties: Hoechst 33258 and its analogues, which share structural similarities with the query compound, are known for their strong affinity to bind to the minor groove of double-stranded DNA, particularly at AT-rich sequences. These compounds are utilized in cellular biology for chromosome staining and DNA content analysis due to their ability to permeate cells easily. Their application extends to radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Antifungal and Immunomodulating Activities
- Antifungal and Immunomodulating Research: Research on 1,4-benzothiazine azole derivatives, which may share structural similarities, demonstrates significant antifungal activity against Candida species. These studies suggest that ether derivatives in particular show strong in vivo activity, potentially due to metabolic conversion to active compounds or by enhancing the immune response. This dual action of direct antifungal effects and immunomodulation suggests a promising avenue for therapeutic application and the importance of chemical structure in biological activity (Schiaffella & Vecchiarelli, 2001).
Antimicrobial Properties
- Antimicrobial Activity: Imidazole and its derivatives, including potentially related compounds, are used in pharmaceuticals for their antimicrobial properties. These compounds serve as raw materials for anti-fungal and bactericide manufacturing, emphasizing the versatility and significance of the imidazole ring in developing antimicrobial agents. The continued synthesis of imidazole derivatives is critical for combating microbial resistance and developing new strategies against emerging strains (American Journal of IT and Applied Sciences Research, 2022).
Chemokine Receptor Antagonism
- Allergy and Inflammation: Small molecule antagonists targeting the CCR3 chemokine receptor, including structures incorporating elements like piperazine, have been explored for their potential to treat allergic conditions such as asthma and allergic rhinitis. This research underscores the therapeutic potential of structurally diverse antagonists in modulating immune responses and treating allergic diseases, reflecting the importance of chemical scaffolds in drug discovery (Willems & IJzerman, 2009).
特性
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-16(13-15(14)2)26(24,25)23-11-9-22(10-12-23)19-20-17-5-3-4-6-18(17)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYTVVIRNAPSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(7-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2798373.png)
![5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2798374.png)



![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)


![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)


